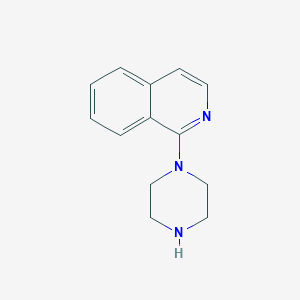

1-(Piperazin-1-yl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-piperazin-1-ylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDFYLSABDUMICK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920239 | |

| Record name | 1-(Piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906745-82-2 | |

| Record name | 1-(Piperazin-1-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperazin-1-yl)isoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and significance of 1-(piperazin-1-yl)isoquinoline, a key heterocyclic scaffold in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the core chemical principles and practical methodologies associated with this compound. We will delve into the prevalent synthetic route, a classic nucleophilic aromatic substitution, and provide a detailed, field-tested experimental protocol. Furthermore, a thorough guide to the characterization of the title compound using contemporary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. The importance of the this compound moiety as a privileged structure in drug discovery, particularly in the development of therapeutics for neurological disorders, is also highlighted.

Introduction: The Significance of the this compound Scaffold

The fusion of an isoquinoline ring system with a piperazine moiety at the C1 position gives rise to this compound, a compound of considerable interest in the field of medicinal chemistry. The isoquinoline core is a structural component of numerous natural products and pharmacologically active molecules, conferring a rigid framework that can be strategically functionalized. The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to modulate receptor interactions.

The combination of these two entities in this compound has proven to be a fruitful strategy in the design of novel therapeutic agents. This scaffold serves as a crucial intermediate in the synthesis of a variety of compounds, most notably those targeting neurological disorders and certain types of cancer.[1] Its unique three-dimensional structure allows for specific interactions with biological targets, making it a valuable building block in the drug discovery pipeline.[1] A notable application is in the development of dopamine D3 receptor preferring agonists, which have shown potential in the treatment of conditions like Parkinson's disease.[2]

This guide will provide a detailed exposition of the synthesis and characterization of this important molecule, offering both theoretical understanding and practical, actionable protocols.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA_r_) reaction between 1-chloroisoquinoline and piperazine. This reaction is predicated on the electron-deficient nature of the C1 position of the isoquinoline ring, which is activated towards nucleophilic attack.

Mechanistic Rationale

The nitrogen atom in the isoquinoline ring withdraws electron density, particularly from the α-positions (C1 and C3), making them electrophilic. The C1 position is generally more reactive towards nucleophilic substitution. The reaction with a nucleophile, such as the secondary amine of piperazine, proceeds through a Meisenheimer-like intermediate, which subsequently rearomatizes by the expulsion of the chloride leaving group.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1-Chloroisoquinoline" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Piperazine" [shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Nucleophilic\nAromatic Substitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1-Chloroisoquinoline" -> "Reaction"; "Piperazine" -> "Reaction"; "Reaction" -> "this compound"; } caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of the title compound.[2]

Materials:

-

1-Chloroisoquinoline

-

Piperazine (anhydrous)

-

Isopropanol (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloroisoquinoline (1.0 eq).

-

Addition of Reagents: Add a significant excess of piperazine (typically 5-10 eq) to the flask. The large excess of piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

-

Solvent Addition: Add anhydrous isopropanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the isopropanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane. d. Transfer the dichloromethane solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining HCl and excess piperazine. e. Wash the organic layer with water. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Yield: This reaction typically proceeds with a quantitative yield, affording this compound as a yellow semisolid.[2] For many subsequent applications, the crude product is of sufficient purity.[2]

Purification

For applications requiring high purity, the crude product can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (100-200 mesh)

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 5-10%) is typically effective.

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.

dot graph "Characterization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Synthesis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Crude_Product" [shape=box, style="rounded"]; "Purification" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Pure_Product" [shape=box, style="rounded"]; "Characterization" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(1H & 13C)"]; "MS" [label="Mass Spectrometry"]; "Data_Analysis" [label="Data Analysis &\nStructure Confirmation", shape=parallelogram];

"Synthesis" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Pure_Product"; "Pure_Product" -> "Characterization"; "Characterization" -> "NMR"; "Characterization" -> "MS"; "NMR" -> "Data_Analysis"; "MS" -> "Data_Analysis"; } caption: A typical workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the isoquinoline ring system and the piperazine moiety.

-

Isoquinoline Protons: The aromatic protons of the isoquinoline core will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be consistent with a 1-substituted isoquinoline. A published spectrum shows a doublet at δ 8.14-8.16 ppm (J = 8 Hz) and another doublet at δ 8.08-8.10 ppm, which are characteristic of the isoquinoline protons.[2]

-

Piperazine Protons: The protons on the piperazine ring will appear as multiplets in the upfield region, typically between δ 3.0 and 4.0 ppm. The protons on the carbons adjacent to the isoquinoline nitrogen will be shifted further downfield compared to the protons on the carbons adjacent to the secondary amine.

¹³C NMR Spectroscopy:

-

Isoquinoline Carbons: The carbon atoms of the isoquinoline ring will resonate in the aromatic region (δ 110-160 ppm). The C1 carbon, being attached to the electron-withdrawing piperazine nitrogen, is expected to be significantly deshielded.

-

Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region (δ 40-60 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Isoquinoline C1 | ~160 |

| Other Isoquinoline | 110 - 140 |

| Piperazine CH₂ (N-C1) | ~51 |

| Piperazine CH₂ (NH) | ~45 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For this compound (C₁₃H₁₅N₃), the expected exact mass is 213.1266 g/mol .[5] High-resolution mass spectrometry (HRMS) should confirm this value with high accuracy.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum will provide further structural information. Common fragmentation pathways may include cleavage of the piperazine ring and loss of fragments from the isoquinoline core.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₅N₃ |

| Molecular Weight | 213.28 g/mol |

| Exact Mass | 213.126597491 Da |

| Appearance | Yellow semisolid |

| Purity (typical) | >95% (after purification) |

Applications in Drug Discovery

The this compound scaffold is a privileged structure in drug discovery, primarily due to its ability to be readily functionalized at the N4 position of the piperazine ring. This allows for the exploration of a wide range of chemical space and the optimization of pharmacological activity.

Derivatives of this compound have been extensively investigated as:

-

Dopamine Receptor Ligands: As mentioned earlier, this scaffold is a key component of potent and selective dopamine D3 receptor agonists, which are being explored for the treatment of Parkinson's disease and other neurological disorders.[2]

-

Anticancer Agents: The isoquinoline ring system is found in several natural products with anticancer activity, and synthetic derivatives based on the this compound core are being investigated for their potential as novel chemotherapeutics.[1]

-

Other CNS Targets: The versatile nature of this scaffold allows for its adaptation to target other central nervous system (CNS) receptors and enzymes.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol, based on a robust nucleophilic aromatic substitution reaction, offers a reliable method for accessing this valuable building block. The comprehensive characterization data, including NMR and mass spectrometry guidelines, will aid researchers in confirming the identity and purity of their synthesized material. The established importance of the this compound scaffold in medicinal chemistry underscores the continued relevance of this compound in the development of new and improved therapeutics.

References

-

ChemRxiv. (n.d.). Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Retrieved from [Link]

-

PubMed Central. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]

-

TSI Journals. (n.d.). Liquid chromatographic determination of certain isoquinoline alkaloid by a cloud-point extraction method with diatomite bonding magnetite. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. This compound | C13H15N3 | CID 15887436 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperazin-1-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-(Piperazin-1-yl)isoquinoline, a versatile building block in medicinal chemistry. Recognizing its role as a key intermediate in the development of therapeutics for neurological disorders and oncology, a thorough understanding of its fundamental characteristics is paramount for optimizing drug design, formulation, and delivery.[1] This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for research and development.

Molecular Profile and Significance

This compound is a bicyclic heteroaromatic compound featuring an isoquinoline nucleus linked to a piperazine ring at the 1-position. This unique structural arrangement confers a range of chemical properties that are highly relevant to its biological activity and application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃ | [2][3] |

| Molecular Weight | 213.28 g/mol | [2][3] |

| Appearance | Yellow semisolid | [4] |

Ionization Behavior: A Tale of Two Moieties

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses three nitrogen atoms capable of protonation: one in the isoquinoline ring and two in the piperazine ring. Consequently, it will exhibit at least two distinct pKa values.

-

pKa1 (most basic): This is expected to be associated with the secondary amine in the piperazine ring, likely in the range of 9.0 - 9.5 . The electron-withdrawing effect of the isoquinoline ring will slightly reduce the basicity of the adjacent piperazine nitrogen.

-

pKa2 (less basic): This will be a composite of the influences of the isoquinoline ring nitrogen and the second piperazine nitrogen. We can anticipate this value to be in the range of 4.5 - 5.5 .

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[7] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Balancing Water and Fat Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing a compound's ability to cross cell membranes and its overall pharmacokinetic profile.

PubChem provides a computed XLogP3-AA value of 1.9 for this compound.[2] It is important to note that this is a theoretical value. For a definitive assessment, experimental determination is necessary.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining logP. It involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and measuring the concentration of the compound in each phase.

Workflow for Shake-Flask logP Determination

Caption: Workflow for logP determination using the shake-flask method.

Solubility: A Key Factor for Bioavailability

The aqueous solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. The presence of multiple nitrogen atoms in this compound suggests that its solubility will be highly pH-dependent.

Experimental Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays can be employed to characterize the solubility of this compound.

-

Kinetic Solubility: This high-throughput method is often used in early drug discovery. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.

-

Thermodynamic Solubility: This method measures the equilibrium solubility of a compound and is considered the "true" solubility. It involves adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate over an extended period, and then measuring the concentration of the dissolved compound.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A published ¹H NMR spectrum for this compound in CDCl₃ shows characteristic signals for the aromatic protons of the isoquinoline ring and the methylene protons of the piperazine ring.[4] Specifically, a doublet at δ 8.14-8.16 ppm (J = 8 Hz) and another at δ 8.08-8.10 ppm are indicative of the isoquinoline protons.[4] The piperazine protons will appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Based on data from similar substituted isoquinolines, the spectrum is expected to show signals for the aromatic carbons of the isoquinoline ring in the range of δ 110-165 ppm and the aliphatic carbons of the piperazine ring between δ 45-55 ppm.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 214.13.[9] The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting it to the isoquinoline nucleus.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key expected absorptions for this compound include:

-

N-H stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

-

C-H aromatic stretch: Peaks above 3000 cm⁻¹.

-

C-H aliphatic stretch: Peaks below 3000 cm⁻¹.

-

C=N and C=C aromatic stretches: Peaks in the 1400-1600 cm⁻¹ region.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of significant interest in medicinal chemistry. While some experimental data is available, further characterization, particularly of its pKa, experimental logP, and pH-dependent solubility, would be highly beneficial for the scientific community. The experimental protocols outlined herein provide a roadmap for researchers to obtain this valuable data. A comprehensive understanding of these fundamental properties will undoubtedly accelerate the development of novel therapeutics based on this versatile molecular scaffold.

References

-

Metal-free construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile in an aqueous medium. ChemRxiv. [Link]

-

Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. PubMed Central - NIH. [Link]

-

Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. PubMed Central - NIH. [Link]

-

Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. ACS Publications. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. Royal Society of Chemistry. [Link]

-

Isoquinoline. Wikipedia. [Link]

-

Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc. [Link]

-

Dissociation constants pK a of isoquinoline bases. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]

-

Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link]

-

pK a values of common substituted piperazines. ResearchGate. [Link]

-

(PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central - NIH. [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]

-

Piperazine. Solubility of Things. [Link]

-

Isoquinoline. National Institute of Standards and Technology. [Link]

-

Isoquinoline. National Institute of Standards and Technology. [Link]

-

2-(4-acetylpiperazin-1-yl)-4-[isoquinolin-3-ylmethyl(methyl)amino]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one. PubChem. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(298%2C-Khalili-Henni/050a316c87948f9494a82110298a00067341855a]([Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H15N3 | CID 15887436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. uregina.ca [uregina.ca]

- 7. arkat-usa.org [arkat-usa.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. rsc.org [rsc.org]

The Multifaceted Pharmacology of 1-(Piperazin-1-yl)isoquinoline: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(piperazin-1-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of pharmacologically active agents.[1][2] This technical guide synthesizes the current understanding of the mechanism of action of this core moiety, drawing upon extensive research on its derivatives. While the parent compound is primarily a research intermediate, its structural motifs bestow upon its analogues a remarkable ability to interact with key G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This guide will delve into the intricate pharmacology of this compound derivatives, focusing on their interactions with serotonin and dopamine receptor systems, the downstream signaling cascades they modulate, and the experimental methodologies employed to elucidate these actions. The insights provided herein are intended to empower researchers and drug development professionals in the rational design of novel therapeutics for neurological and psychiatric disorders.

Introduction: The this compound Scaffold - A Gateway to CNS-Active Compounds

The unique fusion of a piperazine ring with an isoquinoline framework endows the this compound molecule with significant bioactivity.[1] This heterocyclic structure has been extensively explored as a key building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders and cancer.[1] The piperazine moiety is a well-known pharmacophore that interacts with a variety of neurotransmitter receptors, while the isoquinoline core is a structural feature of many natural alkaloids and synthetic compounds with diverse pharmacological properties.[2][3][4] The combination of these two pharmacophores has given rise to a plethora of derivatives with potent and often multi-target activities, making this scaffold a subject of intense investigation in modern drug discovery.

Primary Pharmacological Targets: A Multi-Receptor Profile

Derivatives of this compound have been shown to interact with a range of CNS receptors, with a predominant affinity for serotonin (5-HT) and dopamine (D) receptors. This multi-receptor engagement is a hallmark of many atypical antipsychotics and antidepressants, suggesting the therapeutic potential of this chemical class in treating complex neuropsychiatric conditions.

Serotonin Receptor Interactions: A Focus on 5-HT1A and 5-HT7 Receptors

A significant body of research has highlighted the interaction of this compound derivatives with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[5][6][7][8] These receptors are critically involved in the regulation of mood, anxiety, and cognition.

-

5-HT1A Receptor Ligands: Many arylpiperazine derivatives containing the isoquinoline moiety exhibit high affinity for the 5-HT1A receptor.[6][8] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at this receptor. Agonism at presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons, while postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.

-

5-HT7 Receptor Ligands: The 5-HT7 receptor has emerged as a promising target for the treatment of depression and cognitive disorders.[9] Several this compound derivatives have been identified as potent 5-HT7 receptor antagonists or inverse agonists.[5][10] Antagonism of the 5-HT7 receptor is thought to contribute to antidepressant-like effects.

The dual targeting of 5-HT1A and 5-HT7 receptors by a single molecule is a particularly attractive strategy for the development of novel antidepressants with potentially faster onset of action and improved efficacy.[8]

Dopamine Receptor Interactions: Targeting D2 and D3 Receptors

In addition to their effects on the serotonergic system, derivatives of this compound have demonstrated significant affinity for dopamine D2 and D3 receptors.[5][11] These receptors are the primary targets for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.

-

D2 and D3 Receptor Antagonism: Some derivatives display antagonistic activity at D2 and D3 receptors, a key mechanism for alleviating the positive symptoms of psychosis.[5]

-

D3 Receptor Preferring Agonists: Interestingly, specific structural modifications to the this compound scaffold have led to the development of potent and selective D3 receptor agonists.[11][12] These compounds have shown promise in preclinical models of Parkinson's disease, suggesting a potential therapeutic application in this neurodegenerative disorder.[11][12]

The following table summarizes the binding affinities of representative this compound derivatives for various CNS receptors.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Reference |

| Compound 16 | 5-HT7 | 24.5 | Partial Agonist | [7] |

| Compound 20 | 5-HT7 | 8.2 | Full Agonist | [7] |

| Compound 21 | 5-HT1A | 0.74 | Full Agonist | [8] |

| Compound 21 | 5-HT7 | 8.4 | Antagonist | [8] |

| (-)-24c (D-301) | D3 | EC50 = 0.52 nM | Preferential Agonist | [11] |

Signaling Pathways and Downstream Effects

The interaction of this compound derivatives with their target GPCRs initiates a cascade of intracellular signaling events. The specific downstream effects depend on the receptor subtype and the functional nature of the interaction (agonism vs. antagonism).

Serotonergic Signaling

The 5-HT1A and 5-HT7 receptors are coupled to different G-proteins and thus modulate distinct signaling pathways.

Figure 1: Simplified signaling pathways for 5-HT1A and 5-HT7 receptors.

Dopaminergic Signaling

D2 and D3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonism of these receptors by this compound derivatives would block the effects of dopamine, while agonism would mimic them.

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of in vitro and in vivo experimental techniques are employed to characterize the pharmacological profile of this compound derivatives.

In Vitro Assays

-

Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor. They involve competing the test compound with a radiolabeled ligand for binding to a receptor preparation.

-

Functional Assays: These assays measure the functional consequences of receptor binding. Examples include:

-

GTPγS Binding Assays: Measure the activation of G-proteins upon receptor agonism.[11]

-

cAMP Assays: Quantify changes in intracellular cyclic AMP levels, a key second messenger for many GPCRs.

-

Reporter Gene Assays: Utilize engineered cell lines where receptor activation leads to the expression of a reporter gene.

-

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a this compound derivative to a target CNS receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the target receptor (e.g., from recombinant cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2/D3 receptors).

-

Test compound (this compound derivative) at various concentrations.

-

Non-specific binding control (a high concentration of a known ligand for the target receptor).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, cell membranes, and non-specific binding control.

-

Test Compound: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful starting point for the design of novel CNS-active agents. The ability of its derivatives to modulate key serotonin and dopamine receptors underscores their potential in treating a range of neuropsychiatric and neurodegenerative disorders. Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to enhance selectivity and fine-tune functional activity at specific receptor subtypes.

-

Pharmacokinetic Profiling: Improving the drug-like properties of these compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

By leveraging the insights into the mechanism of action of the this compound core, the scientific community is well-positioned to develop the next generation of innovative medicines for CNS disorders.

References

-

Zajdel, P., et al. (2012). Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry, 20(4), 1545-1556. [Link]

-

Biswas, S., et al. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-1037. [Link]

-

Vermeulen, E. S., et al. (2004). Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides. Journal of Medicinal Chemistry, 47(22), 5451-5466. [Link]

-

Leopoldo, M., et al. (2007). Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters. Bioorganic & Medicinal Chemistry, 15(15), 5146-5157. [Link]

-

Zajdel, P., et al. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie, 346(10), 733-742. [Link]

-

Biswas, S., et al. (2010). Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry, 53(3), 1023-37. [Link]

-

Jatana, N., et al. (2021). Synthesis and evaluation of isoquinolinyl and pyridinyl-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase to alleviate orofacial hyperalgesia in the rat. RSC Medicinal Chemistry, 12(10), 1736-1749. [Link]

-

PubChem. This compound. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8236-8248. [Link]

-

Leopoldo, M., et al. (2004). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. Journal of Pharmacy and Pharmacology, 56(2), 247-255. [Link]

-

Kumar, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1225-1271. [Link]

-

Singh, S., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(23), 8248. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

-

Al-Ghanimi, H. D., et al. (2022). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. Bioorganic & Medicinal Chemistry Letters, 60, 128585. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

A-Depth Technical Guide on the Structure-Activity Relationship of Isoquinoline-Piperazine Compounds

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The fusion of an isoquinoline core with a piperazine moiety creates a molecular scaffold of significant interest in drug discovery. Isoquinoline, a bicyclic aromatic heterocycle, is a common feature in many natural alkaloids and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold".[3] Its inclusion in a molecule can modulate physicochemical properties such as solubility and basicity, improve pharmacokinetic profiles (ADME), and provide key interaction points with biological targets through hydrogen bonding.[3][4][5] The combination of these two pharmacophores has yielded a plethora of compounds with therapeutic potential across various disease areas, from oncology to infectious diseases and central nervous system disorders.[1][6][7]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of isoquinoline-piperazine compounds. We will dissect the core scaffold, analyze the impact of substitutions at various positions, and provide validated experimental protocols for researchers aiming to explore this chemical space. Our focus is on the causality behind the observed biological activities, offering insights grounded in established medicinal chemistry principles.

The Isoquinoline-Piperazine Core: A Structural Overview

The fundamental isoquinoline-piperazine scaffold consists of the isoquinoline ring system connected, typically via one of its carbon atoms, to one of the nitrogen atoms of the piperazine ring. The true versatility of this scaffold lies in the numerous points available for chemical modification, which allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Caption: General structure of an isoquinoline-piperazine scaffold highlighting primary points for chemical modification.

The key areas for SAR exploration are:

-

The Isoquinoline Ring (Positions R1): Substitutions on the aromatic portion of the isoquinoline can modulate electronic properties, lipophilicity, and steric interactions with the target protein.

-

The Piperazine Ring (Position R2): The second nitrogen of the piperazine is a critical handle for introducing a wide variety of substituents. This position often dictates the compound's primary interaction with the target and significantly influences its overall properties.

-

The Linker: While often a direct connection, a linker atom or group can be inserted between the isoquinoline and piperazine moieties to alter the distance and geometric orientation between the two key pharmacophores.

Dissecting the Structure-Activity Relationship

The biological activity of isoquinoline-piperazine derivatives is highly dependent on the nature and position of various substituents. These modifications can influence how the molecule fits into a binding pocket, its electronic interactions, and its overall physicochemical profile.

Modifications on the Isoquinoline Ring System (R1)

Substituents on the isoquinoline core are crucial for orienting the molecule within the target's binding site and can form key interactions that enhance potency.

-

Alkoxy Groups: The introduction of methoxy (-OCH3) or ethoxy (-OC2H5) groups, particularly at positions 6 and 7 of the isoquinoline ring, is a common strategy in the design of kinase inhibitors. These groups can act as hydrogen bond acceptors and increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions. In one study of quinazoline derivatives (a related scaffold), compounds with 6,7-disubstituted patterns showed potent antiproliferative activities.[8]

-

Halogens: The addition of halogens like chlorine (Cl) or fluorine (F) can increase potency by forming halogen bonds or engaging in favorable hydrophobic interactions. Fluorine, in particular, can be used to block metabolic hotspots, thereby improving the compound's pharmacokinetic profile.

-

Hydroxylation: Introducing a hydroxyl (-OH) group can provide a critical hydrogen bond donor/acceptor point, significantly anchoring the molecule to its target. However, it can also increase metabolic liability.

The Crucial Role of the Piperazine N-Substituent (R2)

The substituent on the distal nitrogen of the piperazine ring is arguably the most critical determinant of a compound's specific biological activity and selectivity. This is because this part of the molecule often extends into a solvent-exposed region or a specificity pocket of the target protein.

-

Aromatic and Heteroaromatic Rings: Attaching aryl or heteroaryl groups (e.g., phenyl, pyrimidine, benzimidazole) often leads to potent compounds. These groups can engage in hydrophobic and π-π stacking interactions. The substitution pattern on these appended rings is also a key area for optimization. For example, in a series of CXCR4 antagonists, replacing a simple butylamine side chain with N-alkyl piperazine derivatives led to compounds with improved metabolic stability and reduced off-target effects.[9][10]

-

Amide and Sulfonamide Linkages: The R2 group is often connected via an amide or sulfonamide bond. These functional groups are excellent hydrogen bond donors and acceptors and can impart conformational rigidity. Studies on quinoline-piperazine hybrids have shown that incorporating sulfonamides and amides can lead to potent antibacterial and antitubercular agents.[6]

-

Alkyl Chains: Simple or functionalized alkyl chains can be used to probe hydrophobic pockets. The length and branching of the chain can be optimized to maximize van der Waals interactions. In the development of CXCR4 antagonists, an N-propyl piperazine side chain retained high potency while improving the overall drug-like properties compared to the parent compound.[9]

The following table summarizes the impact of various substitutions on the biological activity of hypothetical isoquinoline-piperazine compounds targeting a protein kinase.

| Compound ID | R1 (Isoquinoline) | R2 (Piperazine N-substituent) | Kinase IC50 (nM) | Rationale for Activity Change |

| Baseline-1 | H | Phenyl | 520 | Basic scaffold with moderate activity. |

| Mod-1A | 6,7-dimethoxy | Phenyl | 150 | Methoxy groups likely engage in H-bonding in the hinge region, increasing potency.[8] |

| Mod-1B | 7-chloro | Phenyl | 280 | Chlorine adds hydrophobicity, potentially improving binding pocket occupancy. |

| Mod-2A | 6,7-dimethoxy | 3-chloro-4-fluorophenyl | 25 | Halogens on the R2 phenyl group probe a specific sub-pocket, dramatically increasing potency.[11] |

| Mod-2B | 6,7-dimethoxy | Benzoyl | 85 | The amide carbonyl acts as a key H-bond acceptor, enhancing affinity.[12] |

| Mod-2C | 6,7-dimethoxy | N-propyl | >1000 | Loss of the aromatic R2 group removes critical π-stacking interactions, leading to a loss of activity. |

Experimental Workflows for SAR Determination

A systematic approach is essential to efficiently map the SAR of a new series of isoquinoline-piperazine compounds. This involves parallel synthesis to generate a library of analogs, followed by robust biological screening.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: General Synthesis of an N-Arylpiperazine Isoquinoline Derivative

This protocol describes a common synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction.

Objective: To synthesize a library of analogs by varying the N-arylpiperazine component.

Materials:

-

4-chloro-6,7-dimethoxyisoquinoline (Starting Material 1)

-

Various substituted N-arylpiperazines (Starting Material 2)

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction vials, magnetic stirrer, heating block

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Reaction Setup: In a 10 mL reaction vial, dissolve 4-chloro-6,7-dimethoxyisoquinoline (1.0 eq) in DMF (2 mL).

-

Add Reagents: Add the selected substituted N-arylpiperazine (1.2 eq) to the vial, followed by the addition of DIPEA (3.0 eq) to act as a base.

-

Reaction: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

-

Workup: Allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using reverse-phase preparative HPLC to obtain the desired compound.

-

Characterization: Confirm the structure and purity of the final compound using LC-MS and ¹H NMR spectroscopy.

Causality: The SNAr reaction is an effective method for coupling the piperazine nitrogen to an electron-deficient aromatic ring like a chloro-isoquinoline. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing in the primary reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the IC50 value of synthesized compounds against a target protein kinase.

Materials:

-

Recombinant target kinase

-

Specific peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Synthesized isoquinoline-piperazine compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well microplates

-

Plate reader

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate.

-

Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to each well.

-

Incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

-

Reaction Time: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: This protocol includes essential controls (no inhibitor, no enzyme) to ensure the observed signal is directly related to enzyme activity and its inhibition. The dose-response curve provides a robust validation of the compound's inhibitory effect.

Signaling Pathway Context

To fully appreciate the SAR, it's vital to understand the biological context. Many isoquinoline-piperazine compounds function as inhibitors of signaling pathways implicated in diseases like cancer. For instance, they can act as ATP-competitive inhibitors of protein kinases within the MAP kinase pathway.

Caption: Inhibition of the RAF kinase within the MAPK signaling pathway by a hypothetical isoquinoline-piperazine compound.

Conclusion and Future Directions

The isoquinoline-piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the rich SAR landscape it presents make it an enduringly attractive starting point for drug discovery campaigns. Key takeaways from numerous studies indicate that potent and selective compounds can be developed by:

-

Decorating the isoquinoline core with hydrogen-bond-donating/accepting groups to anchor the molecule in the target.

-

Systematically exploring diverse aromatic and heteroaromatic substituents on the piperazine nitrogen to maximize interactions in specificity pockets.

-

Fine-tuning physicochemical properties through judicious use of functional groups like halogens and small alkyl chains to optimize ADME profiles.

Future research will likely focus on developing compounds with novel mechanisms of action, such as allosteric modulators or covalent inhibitors. Furthermore, the application of this scaffold to new target classes, guided by computational modeling and a deep understanding of the SAR principles outlined in this guide, will undoubtedly lead to the discovery of next-generation therapeutics.

References

- Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus.Bioorganic & Medicinal Chemistry Letters.

- Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists.Journal of Medicinal Chemistry.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.

- Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors.PubMed.

- Design, synthesis and biological evaluation of isoquinoline-based derivatives as novel histone deacetylase inhibitors.PubMed.

- Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase.MDPI.

- Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents.PubMed.

- Selected SAR of isoquinoline series.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.MDPI.

- Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.

- Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents.

- The piperazine scaffold for novel drug discovery efforts: the evidence to d

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- The structure‐activity relationship of anticancer activity piperazine derivatives.

- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv

- Reaction pathway to obtain piperazine- and morpholine-quinoline hybrids 95a–e and 96a–f.

- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.

- The medicinal chemistry of piperazines: A review.Scilit.

- Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.PubMed.

- Synthesis of novel indolo[3,2-c]isoquinoline derivatives bearing pyrimidine, piperazine rings and their biological evaluation and docking studies against COVID-19 virus main protease.PubMed.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 6. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 1-(Piperazin-1-yl)isoquinoline Analogs: A Technical Guide for Drug Development Professionals

Abstract

The 1-(piperazin-1-yl)isoquinoline scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of biological entities implicated in a range of human diseases. This technical guide provides an in-depth exploration of the discovery and development of analogs based on this core, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuances of structure-activity relationships (SAR), and elucidate the mechanisms of action against key therapeutic targets. This document is designed to be a practical and insightful resource, bridging foundational chemistry with advanced pharmacological concepts to empower the next wave of innovation in drug discovery.

Introduction: The Strategic Value of the this compound Core

The isoquinoline nucleus is a bicyclic aromatic heterocycle that is a cornerstone of numerous natural products and synthetic molecules with profound pharmacological activities.[1][2] Its rigid structure provides a well-defined vector for the orientation of substituents, while the nitrogen atom offers a key site for hydrogen bonding and salt bridge formation. The incorporation of a piperazine ring at the 1-position introduces a versatile linker that can be readily functionalized.[3][4] The two nitrogen atoms of the piperazine moiety offer opportunities for modulating physicochemical properties such as solubility and basicity, and for introducing diverse substituents to probe interactions with biological targets.[4][5] This unique combination of a rigid aromatic core and a flexible, functionalizable linker underpins the therapeutic potential of this scaffold in targeting complex biological systems, including those in the central nervous system (CNS) and in oncology.[3][6]

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound scaffold and its subsequent diversification are crucial steps in the drug discovery process. A variety of synthetic routes have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the core structure involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 1-position of the isoquinoline ring with piperazine.

Experimental Protocol: Synthesis of this compound [7]

-

Starting Material: 1-Chloroisoquinoline.

-

Reagents: Piperazine (excess), isopropanol (solvent).

-

Procedure:

-

To a solution of 1-chloroisoquinoline (1.0 eq) in isopropanol, add an excess of piperazine (typically 4-5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Diversification of the Scaffold

The true power of this scaffold lies in its amenability to diversification at multiple positions. The following diagram illustrates the key points for modification.

Caption: Key points for chemical modification on the this compound scaffold.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully exploited to develop potent and selective ligands for a variety of therapeutic targets.

Dopamine D2/D3 Receptor Ligands for CNS Disorders

Dopamine D2 and D3 receptors are key targets for the treatment of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.[7][8] The this compound core has proven to be an excellent starting point for the development of potent and selective D3 receptor agonists.

Structure-Activity Relationship Insights:

-

Aromatic Substituents on Piperazine (R1): The nature of the aromatic group attached to the N-4 position of the piperazine ring is critical for both potency and selectivity. Larger, hydrophobic groups are generally well-tolerated.[7]

-

Linker and Terminal Group: The linker between the piperazine and a terminal pharmacophore plays a crucial role in optimizing receptor interactions. For example, the introduction of a 2-aminothiazolidinium moiety has been shown to enhance D3 receptor selectivity.[7]

-

Isoquinoline Substituents (R2): Modifications on the isoquinoline ring can modulate pharmacokinetic properties and fine-tune receptor affinity.

Table 1: SAR of this compound Analogs as Dopamine D2/D3 Receptor Ligands [7]

| Compound | R1 (Aryl Group) | R2 (Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 24a | Quinolin-4-yl | 2-aminothiazolidinium | 109 | 2.61 | 41.8 |

| 24b | Quinolin-5-yl | 2-aminothiazolidinium | 57.7 | 1.21 | 47.7 |

| 24c | Isoquinolin-1-yl | 2-aminothiazolidinium | 269 | 2.23 | 121 |

Dopamine D3 Receptor Signaling Pathway:

Activation of the D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Downstream signaling can also involve the modulation of ion channels and the activation of various kinases, including mitogen-activated protein kinase (MAPK).[9]

Caption: Simplified signaling pathway of the Dopamine D3 receptor.

Serotonin Receptor Ligands for CNS Disorders

Derivatives of the this compound scaffold have also been investigated as ligands for various serotonin (5-HT) receptors, which are implicated in mood disorders, anxiety, and psychosis.[10]

Structure-Activity Relationship Insights:

-

Arylpiperazine Moiety: The substitution pattern on the aryl group of the arylpiperazine moiety is a key determinant of affinity for different 5-HT receptor subtypes. For instance, chloro-substituents on the phenyl ring have been shown to confer potent activity.[10]

-

Linker: The length and nature of the linker connecting the piperazine to the isoquinoline sulfonamide moiety influence the receptor binding profile. Both flexible and semi-rigid linkers have been explored.[10]

Table 2: Representative this compound Analogs as Serotonin and Dopamine Receptor Ligands [10]

| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) |

| 16 | 100 | 25 | 10 | 50 | 100 |

| 36 | >1000 | 5 | 2 | 20 | 10 |

CDK8 Inhibitors for Neurodegenerative Diseases and Cancer

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a crucial role in transcriptional regulation. Its dysregulation has been implicated in various cancers and neurodegenerative diseases, including tauopathies like Alzheimer's disease.[11][12] The 4-(piperazin-1-yl)isoquinoline scaffold has been identified as a promising starting point for the development of potent and brain-permeable CDK8 inhibitors.[11]

Structure-Activity Relationship Insights:

-

Substituents on Piperazine Amide: The substituent on the amide nitrogen of the piperazine ring significantly impacts both potency and metabolic stability. Heterocyclic substituents like tetrahydrofuran and oxetane have shown promising results.[11]

-

Isoquinoline Moiety: The isoquinoline nitrogen is believed to interact with the hinge region of the kinase (specifically with Ala100), which is a critical interaction for inhibitory activity.[11]

-

Replacement of Phenyl with Piperazine: While this substitution can lead to a loss of cation-π interactions with the kinase, it can be compensated for by other favorable interactions and can improve pharmacokinetic properties.[11]

Table 3: SAR of 4-(Piperazin-1-yl)isoquinoline Analogs as Tau Prion Inhibitors and CDK8 Inhibitors [11]

| Compound | Tau Aggregation EC50 (nM) | CDK8 Kd (nM) | Brain Penetration (Kp,uu) |

| 1 | 390 | - | 0.04 |

| 13 | 100 | 14 | - |

| 21 | 20 | 3.5 | 0.35 |

| 25 | 15 | 1.1 | 0.63 |

CDK8 Signaling in Tauopathy:

CDK8 is not a direct tau kinase, but it can influence tau pathology indirectly through its role in transcriptional regulation. Another member of the CDK family, CDK5, is a major tau kinase.[2][13] Hyperactivation of CDK5 leads to hyperphosphorylation of tau, which in turn causes the dissociation of tau from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[2][13] While the precise link between CDK8 inhibition and the reduction of tau prion replication is still under investigation, it is hypothesized that CDK8 may regulate the expression of genes involved in the cellular response to misfolded proteins or in the activation of other tau kinases.

Caption: Hypothesized role of CDK8 in tauopathy and the potential mechanism of action for CDK8 inhibitors.

Standardized Experimental Protocols

To ensure the reproducibility and validity of research findings, the use of standardized experimental protocols is paramount.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

-

HEK-293 cells expressing human D2 or D3 receptors.

-

Radioligand: [3H]-Spiperone.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compounds (this compound analogs).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, [3H]-Spiperone, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add 10 µM haloperidol.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

CDK8 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of test compounds against CDK8.

Materials:

-

Recombinant human CDK8/CycC enzyme.

-

Kinase substrate (e.g., a peptide substrate).

-

ATP (adenosine triphosphate).

-

Kinase assay buffer.

-

Test compounds (this compound analogs).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Assay Setup: In a 384-well plate, add the kinase assay buffer, varying concentrations of the test compound, and the CDK8/CycC enzyme.

-

Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to each well to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ADP produced.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and the ability to modulate its pharmacological profile through systematic chemical modifications have led to the identification of potent and selective ligands for a range of important biological targets. The continued exploration of this versatile scaffold, guided by a deep understanding of structure-activity relationships and the underlying biology of the targets, holds immense promise for the development of new medicines to address unmet medical needs in CNS disorders, oncology, and beyond. Future research should focus on optimizing the pharmacokinetic and safety profiles of these analogs to advance the most promising candidates into clinical development.

References

- 1. Binding patterns and structure-activity relationship of CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Comparative Studies of Molecular Mechanisms of Dopamine D2 and D3 Receptors for the Activation of Extracellular Signal-regulated Kinase* | Semantic Scholar [semanticscholar.org]

- 7. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Potent and orally bioavailable CDK8 inhibitors: Design, synthesis, structure-activity relationship analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 1-(Piperazin-1-yl)isoquinoline as a Dopamine D3 Receptor Preferring Agonist

An In-Depth Technical Guide for Drug Development Professionals

Abstract